molecular formula C11H12F3NO2 B13502395 Methyl (2,2,2-trifluoro-1-phenylethyl)glycinate

Methyl (2,2,2-trifluoro-1-phenylethyl)glycinate

Katalognummer: B13502395
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: NMWCFPKMCGQBDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate is an organic compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a phenylethylamine moiety, which is further linked to a methyl ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate typically involves the reaction of 2,2,2-trifluoro-1-phenylethylamine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate has several applications in scientific research:

Wirkmechanismus

The mechanism by which methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate is unique due to the combination of the trifluoromethyl group with the phenylethylamine and ester functionalities.

Eigenschaften

Molekularformel

C11H12F3NO2

Molekulargewicht

247.21 g/mol

IUPAC-Name

methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate

InChI

InChI=1S/C11H12F3NO2/c1-17-9(16)7-15-10(11(12,13)14)8-5-3-2-4-6-8/h2-6,10,15H,7H2,1H3

InChI-Schlüssel

NMWCFPKMCGQBDB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC(C1=CC=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.